
3,7-Dibromo-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-2H-chromen-2-one typically involves the bromination of chromen-2-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored using techniques like gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.
化学反应分析
Types of Reactions
3,7-Dibromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, which have applications in pharmaceuticals, dyes, and organic synthesis.
科学研究应用
3,7-Dibromo-2H-chromen-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,7-Dibromo-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used .
相似化合物的比较
Similar Compounds
3-Bromo-2H-chromen-2-one: A monobrominated derivative with similar chemical properties but different reactivity.
7-Bromo-2H-chromen-2-one: Another monobrominated derivative with distinct applications.
3,8-Dibromo-2H-chromen-2-one: A dibrominated derivative with bromine atoms at different positions, leading to different chemical behavior.
Uniqueness
The presence of two bromine atoms enhances its ability to participate in various chemical reactions, making it a versatile compound in organic synthesis and pharmaceutical research .
属性
分子式 |
C9H4Br2O2 |
|---|---|
分子量 |
303.93 g/mol |
IUPAC 名称 |
3,7-dibromochromen-2-one |
InChI |
InChI=1S/C9H4Br2O2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H |
InChI 键 |
ZZQZOUUIHSKIEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)OC(=O)C(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12836643.png)

![5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12836647.png)
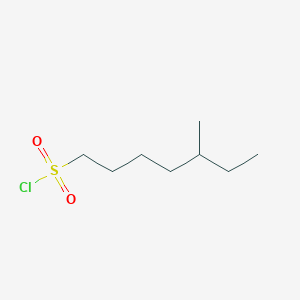
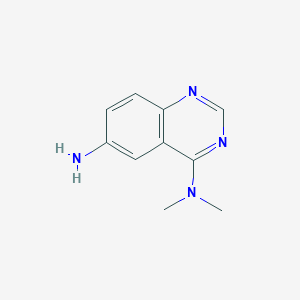
![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B12836664.png)

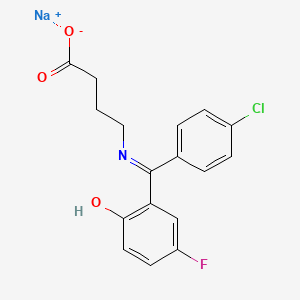

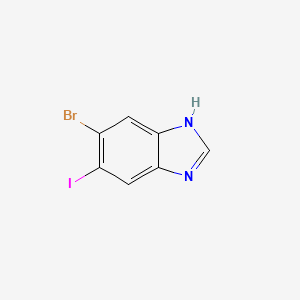
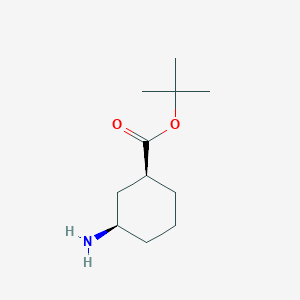
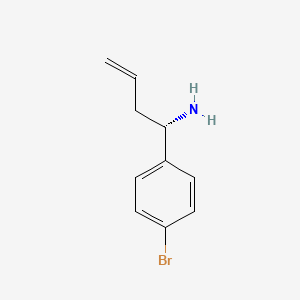
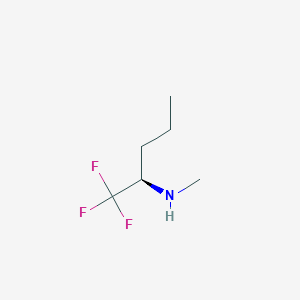
![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
